molecular formula C9H11O4- B14372883 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate CAS No. 90071-41-3

6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate

Cat. No.: B14372883
CAS No.: 90071-41-3
M. Wt: 183.18 g/mol
InChI Key: QLBOOUGSUHVLNU-UHFFFAOYSA-M
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Description

6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate is an organic compound with the molecular formula C9H11O4 It is characterized by its ethoxy and methyl substituents on a hexa-2,4-dienoate backbone, which includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methyl-6-oxohexa-2,4-dienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 4-Methyl-6-oxohexa-2,4-dienoic acid.

    Reduction: 6-Ethoxy-4-methyl-6-hydroxyhexa-2,4-dienoate.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, contributing to the compound’s overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-4-methyl-6-oxohexa-2,4-dienoate is unique due to its specific ethoxy and methyl substituents, which confer distinct chemical properties and reactivity compared to similar compounds

Properties

CAS No.

90071-41-3

Molecular Formula

C9H11O4-

Molecular Weight

183.18 g/mol

IUPAC Name

6-ethoxy-4-methyl-6-oxohexa-2,4-dienoate

InChI

InChI=1S/C9H12O4/c1-3-13-9(12)6-7(2)4-5-8(10)11/h4-6H,3H2,1-2H3,(H,10,11)/p-1

InChI Key

QLBOOUGSUHVLNU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C=C(C)C=CC(=O)[O-]

Origin of Product

United States

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